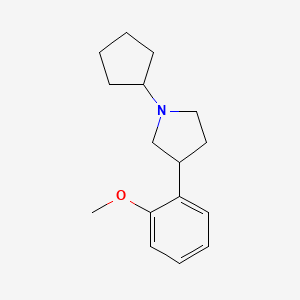
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride, also known as ABT-594, is a synthetic compound that has been studied for its potential use as an analgesic. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, this compound is thought to activate the α4β2 nAChR subtype, which is involved in pain signaling. By activating these receptors, this compound may reduce pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and it has also been shown to have anti-inflammatory effects. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride in lab experiments is that it has a high degree of selectivity for the α4β2 nAChR subtype, which reduces the risk of off-target effects. However, one limitation is that this compound is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride. One area of interest is the development of more efficient synthesis methods that could make this compound more readily available for research. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential for use as an analgesic.
合成法
The synthesis of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride involves several steps, including the reaction of 2-cyclobutenone with an amine to form a cyclobutylamine intermediate. This intermediate is then reacted with an azepane derivative to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been studied extensively for its potential use as an analgesic. It has been shown to be effective in animal models of acute and chronic pain, and it has also been studied in human clinical trials. In addition, this compound has been investigated for its potential use in the treatment of other conditions, such as depression and anxiety.
特性
IUPAC Name |
2-(1-aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-14(2)6-5-10-17(11-9-14)13(18)12-15(16)7-4-8-15;/h3-12,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYTZDDVXHUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(CC1)C(=O)CC2(CCC2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)